molecular formula C15H24O B15334758 4-(tert-Butoxy)-3-(tert-butyl)toluene CAS No. 14593-33-0

4-(tert-Butoxy)-3-(tert-butyl)toluene

Cat. No.: B15334758
CAS No.: 14593-33-0
M. Wt: 220.35 g/mol
InChI Key: MUOGWOINLDOVEV-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-3-(tert-butyl)toluene is an organic compound characterized by the presence of both tert-butoxy and tert-butyl groups attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-3-(tert-butyl)toluene typically involves the alkylation of toluene derivatives. One common method includes the reaction of 4-hydroxy-3-(tert-butyl)toluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-3-(tert-butyl)toluene undergoes several types of chemical reactions, including:

    Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include tert-butyl alcohols and corresponding ketones.

    Substitution: Products include nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(tert-Butoxy)-3-(tert-butyl)toluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-3-(tert-butyl)toluene involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The compound can act as a radical scavenger, protecting other molecules from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-3-(tert-butyl)toluene is unique due to the presence of both tert-butyl and tert-butoxy groups, which provide significant steric hindrance and influence its chemical reactivity. This makes it a valuable compound in synthetic organic chemistry for protecting groups and as a precursor for more complex molecules .

Properties

CAS No.

14593-33-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-tert-butyl-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C15H24O/c1-11-8-9-13(16-15(5,6)7)12(10-11)14(2,3)4/h8-10H,1-7H3

InChI Key

MUOGWOINLDOVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)C(C)(C)C

Origin of Product

United States

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